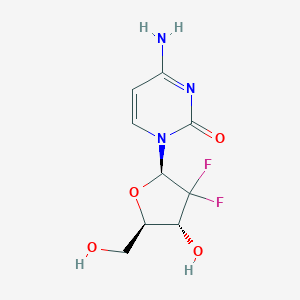
吉西他滨
描述
Gemcitabine, a nucleoside analog, plays a significant role in cancer therapy, particularly in treating a wide range of solid tumors. Despite its efficacy, gemcitabine faces challenges such as rapid inactivation in the blood, leading to the production of inactive metabolites and the development of resistance in many cancers. This resistance is often due to the loss of transporters and kinases essential for the drug's activation. To address these issues and improve its therapeutic effectiveness, several chemical modifications and strategies, including the synthesis of prodrugs, have been explored. These modifications aim to enhance gemcitabine's metabolic stability, cytotoxic activity, and reduce resistance phenomena, offering a promising outlook for its use in chemotherapy strategies (Moysan, Bastiat, & Benoit, 2013).
Synthesis Analysis
Gemcitabine ([2'-deoxy-2',2'-difluorocytidine monohydrochloride (beta isomer); dFdC]) is synthesized as a novel deoxycytidine analogue, initially investigated for its antiviral effects but later developed as an anticancer therapy. Its synthesis reflects a targeted approach to enhance anticancer activity while managing its rapid deamination and excretion challenges (Noble & Goa, 1997).
Molecular Structure Analysis
The molecular structure of gemcitabine includes fluorine atoms at the 2' position of the deoxycytidine molecule, which significantly contributes to its mechanism of action. This structural modification allows gemcitabine to be incorporated into DNA, leading to the inhibition of DNA synthesis. The presence of fluorine atoms also plays a crucial role in its metabolic stability and resistance to deamination, key factors in its pharmacological profile (Noble & Goa, 1997).
Chemical Reactions and Properties
Gemcitabine undergoes phosphorylation within cells to form its active metabolites, which are incorporated into DNA, causing chain termination during DNA replication. Its chemical properties, particularly its ability to act as a chain terminator, underscore its potency as an anticancer agent. The rapid deamination in blood to inactive metabolites is a significant reaction that impacts its therapeutic use, prompting the development of chemical modifications to protect against this deactivation process (Moysan, Bastiat, & Benoit, 2013).
Physical Properties Analysis
Gemcitabine's physical properties, including its solubility and stability, are crucial for its pharmacokinetics and pharmacodynamics. Its solubility in water and biological fluids facilitates its administration and absorption, while its stability is enhanced by chemical modifications to improve its resistance to metabolic deactivation. These physical properties are critical for optimizing its therapeutic levels and minimizing side effects associated with high-dose administration (Moysan, Bastiat, & Benoit, 2013).
Chemical Properties Analysis
The chemical properties of gemcitabine, including its reactivity with cellular enzymes such as deoxycytidine kinase, play a significant role in its activation and efficacy as an anticancer agent. Its mechanism of action, involving incorporation into DNA and inhibition of nucleotide synthesis, highlights the importance of its chemical interactions at the molecular level. The development of gemcitabine-based systems, such as liposomes and nanocomposites, aims to enhance its delivery, efficacy, and overcome resistance by exploiting its chemical properties for targeted therapy (Federico et al., 2012).
科学研究应用
肿瘤抗原呈递增强
吉西他滨已被证明可以调节HLA-I 调节,从而改善胰腺癌细胞的肿瘤抗原呈递。 这种调节有可能恢复针对胰腺肿瘤的免疫活性,并增强免疫疗法的疗效 .
靶向肿瘤治疗
吉西他滨肽类偶联物的开发旨在提高抗癌药物的治疗指数。 这些偶联物被设计用于靶向药物递送,这可以增强化疗的选择性并降低其全身毒性 .
免疫治疗协同作用
吉西他滨正因其在癌症免疫治疗时代的潜在作用而被探索。 据观察,它会导致粪便微生物群的促炎改变以及肿瘤组织中NF-κB炎症通路的激活,这可能有助于检查点抑制剂(CPI)的有效性 .
纳米治疗学
吉西他滨盐酸盐纳米治疗剂的应用正在研究中。 纳米技术为吉西他滨的靶向递送提供了有希望的途径,有可能改善其在肿瘤组织中的积累并减少副作用 .
膀胱癌治疗
吉西他滨已被用于治疗非肌肉浸润性膀胱癌。 研究表明,与接受其他化疗药物治疗的患者相比,接受吉西他滨治疗的患者复发、进展和治疗失败的发生率更低 .
胰腺癌治疗
作为胰腺癌的一线治疗方法,吉西他滨的疗效因其在血浆中的快速降解而显著减弱。 目前正在进行研究以提高其稳定性和疗效,有可能改变这种致命疾病的治疗状况 .
作用机制
Target of Action
Gemcitabine, a nucleoside metabolic inhibitor, primarily targets the DNA synthesis process in cells . It is a cytidine analog, where two fluorine atoms have replaced the hydroxyl on the ribose . The primary targets of gemcitabine are the building blocks of nucleic acids during DNA elongation, which it replaces, thereby arresting tumor growth and promoting apoptosis of malignant cells .
Mode of Action
Gemcitabine, as a prodrug, is transformed into its active metabolites inside the cell . These metabolites work by replacing the building blocks of nucleic acids during DNA elongation . This action arrests tumor growth and promotes apoptosis (programmed cell death) of malignant cells . The structure, metabolism, and mechanism of action of gemcitabine are similar to cytarabine, but gemcitabine has a wider spectrum of antitumor activity .
Biochemical Pathways
Gemcitabine interferes with the DNA synthesis by incorporating into elongating DNA, and indirectly interferes with DNA replication by inhibiting the nucleoside salvage pathway . After being transported into the cell, gemcitabine is phosphorylated by deoxycytidine kinase to form gemcitabine monophosphate, which is then converted to the active compounds, gemcitabine diphosphate and gemcitabine triphosphate . These active forms inhibit processes required for DNA synthesis .
Pharmacokinetics
Gemcitabine is a hydrophilic molecule, and its uptake into cells is mediated by three nucleoside transporters: SLC29A1, SLC28A1, and SLC28A3 . After administration and uptake by the cancer cell, gemcitabine undergoes an initial phosphorylation by deoxycytidine kinase and to a lower extent by the extra-mitochondrial thymidine kinase 2, followed by a series of phosphorylation steps in order to be incorporated into both DNA and RNA as its active phosphorylated form gemcitabine triphosphate .
Result of Action
The result of gemcitabine’s action is the inhibition of DNA synthesis, which results in cell death . After the incorporation of gemcitabine nucleotide on the end of the elongating DNA strand, one more deoxynucleotide is added and thereafter, the DNA polymerases are unable to proceed . This irreparable error leads to inhibition of DNA synthesis, and eventually apoptosis .
Action Environment
The action of gemcitabine can be influenced by various environmental factors. For instance, the presence of certain membrane transporters, activating and inactivating enzymes at the tumor level, or the Hedgehog signaling pathway can affect the efficacy of gemcitabine . Furthermore, genetic polymorphisms affecting cytidine deaminase, the enzyme responsible for the liver disposition of gemcitabine, could act as a marker for clinical outcome (i.e., toxicity, efficacy) .
安全和危害
未来方向
Future directions in therapy for pancreatic cancer include the development of agents targeting signal transduction pathways and nuclear transcription factors based on the continually improving understanding of the role of molecular events in carcinogenesis . The combined application of Gemcitabine with iRGD may be a novel strategy to enhance the clinical therapeutic efficacy of Gemcitabine in patients with NSCLC .
生化分析
Biochemical Properties
Gemcitabine is a cytidine analog with two fluorine atoms replacing the hydroxyl on the ribose . As a prodrug, gemcitabine is transformed into its active metabolites that work by replacing the building blocks of nucleic acids during DNA elongation, arresting tumor growth, and promoting apoptosis of malignant cells . The structure, metabolism, and mechanism of action of gemcitabine are similar to cytarabine, but gemcitabine has a wider spectrum of antitumor activity .
Cellular Effects
Gemcitabine exerts its effects on various types of cells and cellular processes. It has been shown to enhance the immunogenicity of lung cancer by increasing the exposure of calreticulin, high mobility group box 1, and upregulating expression of NKG2D ligands . It also increases expression of IFN-γ while high-dose gemcitabine treatment impairs NK-cell proliferation .
Molecular Mechanism
Gemcitabine works by blocking the creation of new DNA, which results in cell death . Once transported into the cell, it must be phosphorylated by deoxycytidine kinase to an active form . Both gemcitabine diphosphate and gemcitabine triphosphate inhibit processes required for DNA synthesis . Incorporation of gemcitabine into DNA is most likely the major mechanism by which gemcitabine causes cell death .
Temporal Effects in Laboratory Settings
Gemcitabine’s effects change over time in laboratory settings. For example, in a study involving pancreatic cell lines, sequence-dependent effects of the combination of thymidylate synthase inhibitors and gemcitabine were seen with maximum effect when the inhibitors preceded gemcitabine .
Dosage Effects in Animal Models
The effects of gemcitabine vary with different dosages in animal models. For instance, in a study involving Swiss mice, gemcitabine was administered in a daily schedule for a month, at increasing doses of 1, 2, and 5 mg/kg .
Metabolic Pathways
Gemcitabine is involved in several metabolic pathways. It is a pro-drug and, once transported into the cell, must be phosphorylated by deoxycytidine kinase to an active form . Both gemcitabine diphosphate and gemcitabine triphosphate inhibit processes required for DNA synthesis .
Transport and Distribution
Gemcitabine is transported into cells by nucleoside transporters . Once inside the cell, it undergoes an initial phosphorylation by deoxycytidine kinase, followed by a series of phosphorylation steps to be incorporated into both DNA and RNA as its active phosphorylated form .
Subcellular Localization
Gemcitabine, once transported into the cell, undergoes a series of transformations to become its active form. This process occurs within the cell, indicating that gemcitabine’s subcellular localization is within the cell’s cytoplasm .
属性
IUPAC Name |
4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKDEIYWILRZIA-OSZBKLCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
95058-81-4, 103882-84-4 | |
| Record name | Gemcitabine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122111039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3047849 | |
| Record name | 2'-Deoxy-2',2'-difluorocytidine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122111-03-9 | |
| Record name | Gemcitabine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122111-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gemcitabine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122111039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxy-2',2'-difluorocytidine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cytidine, 2'-deoxy-2',2'-difluoro-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GEMCITABINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U347PV74IL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




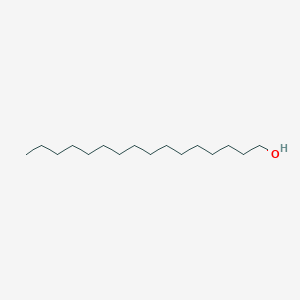
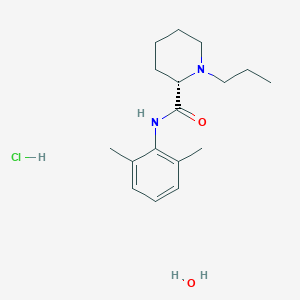





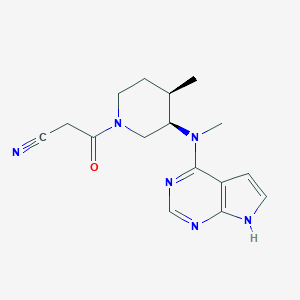
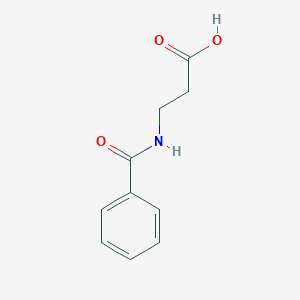
![2-[4-(2-Furoyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine hydrochloride](/img/structure/B841.png)
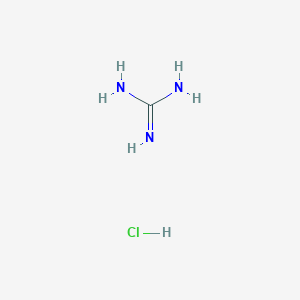
![N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;hydrochloride](/img/structure/B845.png)
![Phosphonic acid, P,P'-[1-hydroxy-2-(3-pyridinyl)ethylidene]bis-, sodium salt (1:1)](/img/structure/B858.png)